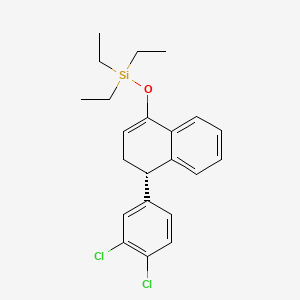

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol, also known as DCTN, is a potent and specific inhibitor of the cytochrome P450 (CYP) enzyme family. It is a member of the aryloxypropanolamine (AOP) family of compounds and is commonly used in scientific research to study the role of CYP enzymes in drug metabolism and pharmacokinetics. DCTN has been used in numerous studies to investigate the role of CYP enzymes in drug metabolism and to evaluate the potential of drug-drug interactions.

Scientific Research Applications

Synthesis Methods

- Synthesis of Related Compounds: The synthesis of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, closely related to the target compound, involves the use of catalytic asymmetric oxazaborolidine reduction and intramolecular Friedel-Crafts cyclization (Quallich & Woodall, 1992).

- Alternative Processes for Key Intermediates: A new and simplified process for preparing key intermediates in the synthesis of related compounds, demonstrating efficiency and environmental considerations, was developed (Taber, Pfisterer, & Colberg, 2004).

- Novel Formation of Binaphthols: Tandem carbon-carbon bond insertion and intramolecular aldol reaction, leading to novel formation of 4,4'-disubstituted 1,1'-binaphthols, represents a significant advancement in synthetic methods (Okuma et al., 2012).

Structural and Chemical Analysis

- Crystal Structure Analysis: The crystal structure of a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, was determined, providing insights into molecular configurations (Sarala et al., 2006).

- NMR Studies for Chiral Discrimination: NMR studies demonstrated the chiral discrimination relevant to the enantioseparation by a cellulose phenylcarbamate derivative, highlighting the importance of chirality in research applications (Yashima, Yamamoto, & Okamoto, 1996).

Advanced Applications

- Organic Field-Effect Transistors: The use of naphtho[1,8-bc:5,4-b'c']dithiophene derivatives in organic field-effect transistors underlines the potential application in electronic devices (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

- Polyimides with Reduced Dielectric Constant: Novel silane-containing aromatic polyimides with reduced dielectric constants indicate applications in materials science, especially for electronic components (Babanzadeh, Mahjoub, & Mehdipour‐Ataei, 2010).

properties

IUPAC Name |

[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIGFFDTUZWVGW-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC1=CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661916 |

Source

|

| Record name | {[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217778-10-3 |

Source

|

| Record name | {[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)